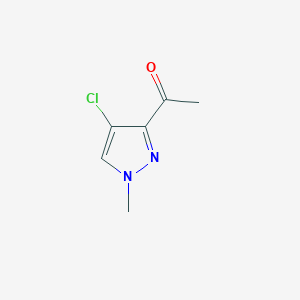
2-Pentanoylbenzoic acid
Übersicht
Beschreibung
2-Pentanoylbenzoic acid, also known as 2-valerylbenzoic acid, is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 .
Molecular Structure Analysis
The molecular structure of 2-Pentanoylbenzoic acid consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The molecule has a molar refractivity of 57.1±0.3 cm³ .
Physical And Chemical Properties Analysis
2-Pentanoylbenzoic acid has a density of 1.1±0.1 g/cm³, a boiling point of 353.8±25.0 °C at 760 mmHg, and a flash point of 182.0±19.7 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Application in Nitric Oxide Synthase Inhibition
S-2-Amino-5-azolylpentanoic acids, including derivatives related to 2-Pentanoylbenzoic acid, have been explored for their potency in inhibiting nitric oxide synthases. Notably, 2-amino-5-(imidazol-1-yl)pentanoic acid emerged as a significant compound against various forms of nitric oxide synthase, leading to insights into the binding of inhibitors to the natural substrate site (Ulhaq et al., 1998).
Central Nervous System Effects
2-Pentanoylaminoacetic acid and its pharmaceutically suitable salts, closely related to 2-Pentanoylbenzoic acid, are claimed for pharmaceutical use. These compounds show promise in affecting the central nervous system, with potential applications in treating epilepsy, disninesiae, parkinsonism, memory troubles, psychic troubles, and cerebral anoxia (Bredereke & Lankenau, 2005).
Electrochemical Applications
Research has examined N‑benzoyl derivatives of isoleucine, including compounds like 3‑methyl 2‑[(4‑methylbenzoyl) amino] pentanoic acid, for their role in enhancing electrochemical properties of conductive polymer films. These findings are crucial for applications in energy storage materials (Kowsari et al., 2018).
Application in Organic Synthesis
2-Benzoylbenzoic acid, structurally related to 2-Pentanoylbenzoic acid, has been utilized in organic synthesis processes. It has been involved in reactions leading to the formation of compounds like pentaphene, which has potential applications in various synthetic routes (Marsili & Isola, 1967).
Interaction in Binary Mixtures
The interaction of pentanol with alkylbenzoates, including derivatives related to 2-Pentanoylbenzoic acid, has been studied using dielectric relaxation spectroscopy. This research provides insights into molecular interactions in binary mixtures, which is essential for understanding the behavior of these compounds in various solutions (Begum et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-pentanoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAMOIJQDQZLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415685 | |
| Record name | 2-pentanoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentanoylbenzoic acid | |
CAS RN |
550-37-8 | |
| Record name | 2-pentanoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















